Methyl 6-amino-6-deoxy-a-D-glucopyranoside hydrochloride
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Overview
Description
Methyl 6-amino-deoxy-galactoyranoside hydrochloride: is a chemical compound with the molecular formula C7H16ClNO5 and a molecular weight of 229.66 g/mol. It is a derivative of galactose, where the hydroxyl group at the 6th position is replaced by an amino group, and the molecule is further modified by the addition of a hydrochloride group.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with D-galactose as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups on the galactose molecule are protected using protecting groups such as acetyl or benzyl groups .
Reduction of the Aldehyde Group: The aldehyde group at the anomeric carbon is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) .
Amination: The protected galactose is then subjected to amination to introduce the amino group at the 6th position using reagents like ammonia (NH3) or ammonium chloride (NH4Cl) .
Deprotection: The protecting groups are removed to yield the final product, Methyl 6-amino-deoxy-galactoyranoside hydrochloride .
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic route, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed on the compound, especially targeting the carbonyl group.
Substitution: Substitution reactions can occur at the hydroxyl or amino groups, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation Products: Amine oxides, nitro compounds.
Reduction Products: Amines, alcohols.
Substitution Products: Various glycosides, amino derivatives.
Scientific Research Applications
Chemistry: The compound is used in the study of glycosidic bond formation and cleavage, as well as in the synthesis of complex carbohydrates. Biology: It serves as a substrate in enzymatic assays to study glycosidases and other carbohydrate-active enzymes. Medicine: It is used in the development of glycomimetics for therapeutic applications, including antiviral and antibacterial agents. Industry: The compound is utilized in the production of glycoconjugates and other bioactive molecules.
Mechanism of Action
The mechanism by which Methyl 6-amino-deoxy-galactoyranoside hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 6th position plays a crucial role in these interactions, influencing the biological activity of the compound.
Comparison with Similar Compounds
Methyl 6-amino-6-deoxy-mannoyranoside hydrochloride
Methyl 6-amino-6-deoxy-glucopyranoside hydrochloride
3-amino-3-deoxy-galactopyranoside hydrochloride
Uniqueness: Unlike other similar compounds, Methyl 6-amino-deoxy-galactoyranoside hydrochloride has a distinct structural feature with the amino group at the 6th position, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C7H16ClNO5 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(aminomethyl)-6-methoxyoxane-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C7H15NO5.ClH/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h3-7,9-11H,2,8H2,1H3;1H/t3-,4+,5+,6-,7?;/m1./s1 |
InChI Key |
GFQAHWOAVJXCGH-SBTUFEQOSA-N |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@H]([C@H](O1)CN)O)O)O.Cl |
Canonical SMILES |
COC1C(C(C(C(O1)CN)O)O)O.Cl |
Origin of Product |
United States |
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